5-Chloro-2-methoxy-3-sulfamoylbenzamide is a synthetic compound belonging to the class of sulfonamides. [] Sulfonamides are a broad class of drugs known for their diverse biological activities, including antibacterial, diuretic, and anti-cancer properties. [] This particular compound has gained attention in scientific research primarily for its potential as an anti-cancer agent. []
5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula and a molecular weight of 264.69 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and microbial infections. It serves as an intermediate in the synthesis of more complex organic molecules and has garnered attention for its biological activity, including antimicrobial and anticancer properties.
5-Chloro-2-methoxy-3-sulfamoylbenzamide belongs to the class of sulfamoylbenzamides, which are characterized by a sulfonamide functional group attached to a benzamide structure. This classification highlights its potential as a pharmacologically active compound, particularly in the field of drug discovery where sulfonamides have been widely used due to their antibacterial properties.
The synthesis of 5-Chloro-2-methoxy-3-sulfamoylbenzamide typically involves several key steps:
Alternative methods have also been explored, including reactions involving chlorosulfonation and aminolysis to yield various derivatives of sulfamoylbenzamide .
The molecular structure of 5-Chloro-2-methoxy-3-sulfamoylbenzamide features:
This arrangement contributes to its chemical reactivity and biological activity. The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds .
5-Chloro-2-methoxy-3-sulfamoylbenzamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for 5-Chloro-2-methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets within biological systems:
The physical properties of 5-Chloro-2-methoxy-3-sulfamoylbenzamide include:
Chemical properties include:
5-Chloro-2-methoxy-3-sulfamoylbenzamide has several applications in scientific research:
The synthesis of 5-chloro-2-methoxy-3-sulfamoylbenzamide hinges on precise chlorosulfonation and aminolysis reactions. The process begins with chlorosulfonic acid treatment of substituted benzoic acids under controlled temperatures (0–5°C), generating reactive sulfonyl chloride intermediates. For electron-deficient benzoic acids, chlorosulfonation requires excess chlorosulfonic acid and elevated temperatures (40–60°C) to overcome reduced reactivity [3]. Subsequent aminolysis involves nucleophilic displacement of the chloride by ammonia or amines. In aqueous or pyridine-mediated conditions, this yields primary sulfonamides or substituted derivatives. For example, p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide—a key glyburide precursor—is synthesized via aminolysis of 5-chloro-2-methoxybenzoyl chloride with 2-(4-aminosulfonylphenyl)ethylamine [3] [8]. Critical parameters include stoichiometry (1.2–1.5 eq amine), solvent choice (EtOAc/DMF), and reaction time (2–4 h), achieving yields of 68–85% after crystallization [3].
N-Methylation of the benzamide nitrogen is achieved through Chan-Lam coupling or reductive amination. Chan-Lam employs copper(II)-catalyzed oxidative coupling between boronic acids and amines, enabling selective monomethylation without over-alkylation [1] [7]. For example, 5-chloro-N-methylpyridin-2-amine is synthesized from demethylated precursors using methylboronic acid and Cu(OAc)₂ in dichloromethane [1]. Alternatively, carbodiimide-mediated amidation (EDC/DMAP) couples sulfamoyl benzoic acids with N-methylanilines. This method is particularly effective for generating tertiary amides, as demonstrated in the synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, where EDC/DMAP in DCM/DMF affords 73% yield [2]. Steric hindrance from ortho-substituents (e.g., methoxy groups) necessitates extended reaction times (12–24 h) [7].
Parallel synthesis accelerates the optimization of 5-chloro-2-methoxy-3-sulfamoylbenzamide derivatives by systematically varying substituents at the sulfonamide and carboxamide termini. A representative approach involves:
Table 1: Biological Activity of Sulfamoyl-Benzamide Parallel Libraries [2]
Compound | R₁ (Sulfonamide) | R₂ (Carboxamide) | h-NTPDase1 IC₅₀ (μM) | h-NTPDase3 IC₅₀ (μM) |
---|---|---|---|---|
3i | 4-Bromophenyl | Morpholine | 2.88 ± 0.13 | 0.72 ± 0.11 |
3f | Morpholine | 4-Methoxyphenyl | >100 | 12.4 ± 0.9 |
4d | Cyclopropyl | Cyclopropyl | 54.2 ± 1.8 | 0.28 ± 0.07 |
Electron-withdrawing groups (e.g., bromophenyl) enhanced h-NTPDase1 inhibition, while aliphatic moieties (e.g., cyclopropyl) improved h-NTPDase3 activity [2].
5-Chloro-2-methoxy-3-sulfamoylbenzamide serves as the critical benzene sulfonamide precursor in glyburide (glibenclamide) synthesis. Glyburide’s hypoglycemic activity depends on the intact sulfonylurea bridge (–SO₂NHCONH–), formed by coupling this intermediate with cyclohexylurea. Nuclear magnetic resonance (NMR) analysis confirms structural fidelity: ¹H NMR (DMSO-d₆) displays characteristic singlet at δ 7.39–7.34 ppm for –SO₂NH₂ and δ 3.98–3.92 ppm for –OCH₃, while ¹³C NMR reveals carbonyl carbon at δ 164.6 ppm [8] [4]. Fourier-transform infrared spectroscopy (FTIR) signatures include 1699–1685 cm⁻¹ (C=O stretch) and 1336/1162 cm⁻¹ (asymmetric/symmetric S=O) [4]. Purity (>95%) is validated via high-performance liquid chromatography (HPLC) with ultraviolet detection at 254 nm, ensuring suitability for downstream reactions [8].
The phenethylamine side chain—essential for glyburide’s pancreatic β-cell specificity—is introduced via a two-step sequence:
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches 1,2,3-triazoles to the sulfamoyl group, enhancing pharmacological diversity. A representative route:
Hybrids combining the sulfamoylbenzamide core with thiazole or spirothiazolidinone systems leverage synergistic bioactivity. Two strategies dominate:
Table 2: Spectral Signatures of Hybrid Heterocyclic Derivatives
Hybrid Type | Key NMR Signals (δ, ppm) | IR Stretches (cm⁻¹) | Biological Activity |
---|---|---|---|
Thiazole-Benzamide | 7.82 (s, 1H, thiazole-H); 10.54 (s, 1H, NH) | 1674 (C=O); 1328 (S=O) | NF-κB activation (200%) [7] |
Spirothiazolidinone | 4.04–3.90 (q, 1H, S–CH); 3.98 (s, 3H, OCH₃) | 1699–1685 (lactam C=O) | Anti-influenza A/H1N1 (EC₅₀ 35 μM) [5] |
These hybrids demonstrate the scaffold’s versatility in targeting diverse disease pathways, from inflammation to viral infections [4] [7] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7